(S)-2-Amino-2-(3-(methoxymethyl)phenyl)ethanol hydrochloride

Vue d'ensemble

Description

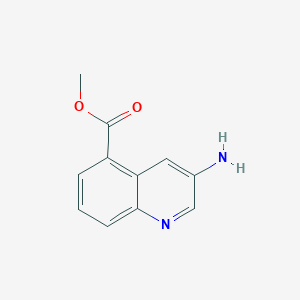

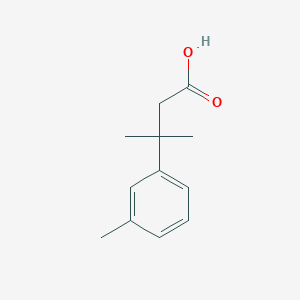

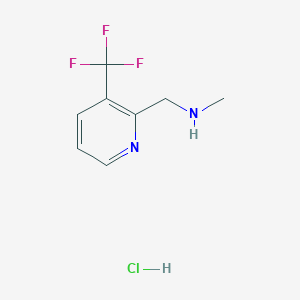

“(S)-2-Amino-2-(3-(methoxymethyl)phenyl)ethanol hydrochloride” is a complex organic compound. It contains an amino group (-NH2), a methoxymethyl group (-OCH2CH3), and a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring). The “S” in its name indicates that it is the “S” (from the Latin “sinister,” meaning left) enantiomer of this compound, meaning it rotates plane-polarized light counterclockwise .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would have a chiral center at the carbon atom bonded to the amino group, leading to its existence as two enantiomers .Chemical Reactions Analysis

This compound, like other organic compounds, would be expected to undergo a variety of chemical reactions. The amino group might participate in acid-base reactions, the methoxymethyl group could be involved in ether cleavage reactions, and the phenyl group could undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, its solubility would be influenced by its polar groups, and its melting and boiling points would depend on the strength of the intermolecular forces .Applications De Recherche Scientifique

1. Anticancer Applications

A study by Patravale et al. (2014) explored the synthesis of 2-amino-4-phenyl-5-H-indeno[1,2-d]pyrimidine-5-one derivatives through a series of reactions involving similar compounds. The research found that one of these compounds demonstrated significant potency against the human breast cancer cell line MCF7, indicating potential applications in anticancer research (Patravale et al., 2014).

2. Synthesis Processes for Pharmacological Compounds

Research by Zhang Fuli (2012) involved synthesizing a key intermediate of aprepitant, a drug used in chemotherapy-induced nausea and vomiting. The study demonstrates the synthesis of complex molecules related to (S)-2-Amino-2-(3-(methoxymethyl)phenyl)ethanol hydrochloride, showcasing its relevance in the production of pharmaceutical compounds (Zhang Fuli, 2012).

3. Biocatalytic Production for Drug Intermediates

A study by Kavi et al. (2021) focused on optimizing the biocatalytic production of enantiomerically pure (S)-1-(4-methoxyphenyl) ethanol, a molecule crucial for producing various drug intermediates. This research highlights the importance of similar compounds in the synthesis of antihistamines and other pharmacologically active substances (Kavi et al., 2021).

4. Metabolic Pathway Studies

The metabolism of 4-bromo-2,5-dimethoxyphenethylamine in rats, as studied by Kanamori et al. (2002), led to the identification of various metabolites, including compounds structurally related to (S)-2-Amino-2-(3-(methoxymethyl)phenyl)ethanol hydrochloride. This research is vital for understanding the metabolic pathways of related compounds in pharmacology (Kanamori et al., 2002).

5. Antibacterial Activity Research

Isakhanyan et al. (2014) synthesized tertiary aminoalkanols hydrochlorides, chemically similar to (S)-2-Amino-2-(3-(methoxymethyl)phenyl)ethanol hydrochloride, and assessed their antibacterial activity. This research contributes to the development of new antibacterial agents (Isakhanyan et al., 2014).

Mécanisme D'action

Target of Action

Based on its structure, it can be inferred that it might interact with various enzymes and receptors in the body, particularly those involved in the metabolism of amino acids and alcohols .

Mode of Action

The compound likely undergoes nucleophilic substitution reactions, specifically SN2 reactions . In an SN2 reaction, the compound, acting as a nucleophile, would attack an electrophilic carbon in another molecule, leading to a substitution at that carbon .

Biochemical Pathways

Given its structure, it might be involved in pathways related to amino acid and alcohol metabolism . The compound could potentially influence the balance of these pathways, leading to downstream effects on cellular function and homeostasis.

Pharmacokinetics

Like other similar compounds, it is likely absorbed into the bloodstream after administration, distributed throughout the body, metabolized primarily in the liver, and excreted via the kidneys .

Result of Action

Based on its potential involvement in amino acid and alcohol metabolism, it could influence various cellular processes, including protein synthesis, energy production, and detoxification .

Action Environment

Environmental factors such as temperature, pH, and the presence of other substances could influence the compound’s action, efficacy, and stability. For instance, extreme temperatures or pH levels might affect the compound’s structure and function. Additionally, the presence of other substances could lead to competitive or noncompetitive inhibition, altering the compound’s efficacy .

Orientations Futures

Propriétés

IUPAC Name |

(2S)-2-amino-2-[3-(methoxymethyl)phenyl]ethanol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2.ClH/c1-13-7-8-3-2-4-9(5-8)10(11)6-12;/h2-5,10,12H,6-7,11H2,1H3;1H/t10-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILHVCMCBBBKUNY-HNCPQSOCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC(=CC=C1)C(CO)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COCC1=CC(=CC=C1)[C@@H](CO)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-Amino-2-(3-(methoxymethyl)phenyl)ethanol hydrochloride | |

CAS RN |

2061996-45-8 | |

| Record name | Benzeneethanol, β-amino-3-(methoxymethyl)-, hydrochloride (1:1), (βS)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2061996-45-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4R)-4-[[(1,1-Dimethylethoxy)carbonyl]amino]-1-methyl-D-proline](/img/structure/B3028356.png)

![tert-butyl N-{6-azaspiro[3.4]octan-1-yl}carbamate hydrochloride](/img/structure/B3028357.png)

![(3H-Imidazo[4,5-c]pyridin-2-yl)methanamine hydrochloride](/img/structure/B3028369.png)